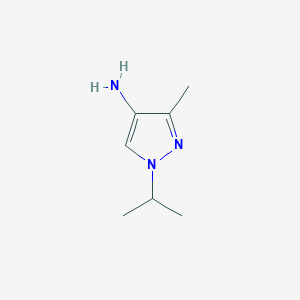

1-Isopropyl-3-methyl-1H-pyrazol-4-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-Isopropyl-3-methyl-1H-pyrazol-4-amine is a heterocyclic compound with the molecular formula C7H13N3. It is a derivative of pyrazole, a five-membered ring containing three carbon atoms and two adjacent nitrogen atoms.

Vorbereitungsmethoden

The synthesis of 1-Isopropyl-3-methyl-1H-pyrazol-4-amine can be achieved through several routes. One common method involves the cyclocondensation of hydrazine with a suitable 1,3-dicarbonyl compound. This reaction typically proceeds under mild conditions and can be catalyzed by various agents, including acids and bases . Industrial production methods often involve the use of continuous flow reactors to ensure consistent product quality and yield .

Analyse Chemischer Reaktionen

1-Isopropyl-3-methyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

The compound shows promise as a lead candidate in drug development due to its predicted biological activities. Research indicates that it may possess anti-inflammatory, antimicrobial, and potential anticancer properties:

- Anti-inflammatory Activity : Studies suggest that 1-isopropyl-3-methyl-1H-pyrazol-4-amine can inhibit inflammatory pathways, making it a candidate for treating conditions like arthritis and other inflammatory diseases.

- Antimicrobial Properties : Its structural features contribute to interactions with microbial enzymes, suggesting efficacy against various pathogens. This has implications for developing new antibiotics or antifungal agents .

- Anticancer Potential : Preliminary studies indicate that the compound may interfere with cancer cell proliferation, positioning it as a potential therapeutic agent in oncology.

Agricultural Applications

The compound's biological activity extends to agricultural sciences, where it can be utilized as an agrochemical:

- Fungicide Development : The unique structure allows for the modification of its derivatives to enhance antifungal activity against phytopathogenic fungi. This could lead to the development of novel fungicides that are less harmful to the environment compared to traditional chemicals .

Interaction Studies

Understanding how this compound interacts with biological targets is crucial for elucidating its mechanism of action. Techniques such as molecular docking and structure-activity relationship (SAR) studies have been employed:

- Molecular Docking : This computational method helps predict how the compound binds to specific enzymes or receptors, providing insights into its potential efficacy .

- Structure-Activity Relationships : By analyzing various analogs of the compound, researchers can identify key structural features that influence biological activity, guiding further synthetic modifications for enhanced potency .

Comparative Analysis with Related Compounds

To highlight the unique properties of this compound, a comparison with similar compounds is essential:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-Methylpyrazole | Methyl group at position 1 | Antimicrobial |

| 3-Methylpyrazole | Methyl group at position 3 | Neuroactive |

| 4-Aminoantipyrine | Amino group at position 4 | Known analgesic properties |

| This compound | Isopropyl and methyl groups on pyrazole | Potential anti-inflammatory and anticancer |

The distinct substitution pattern of this compound enhances its pharmacological profile compared to simpler analogs.

Case Studies

Several case studies have explored the applications of this compound:

- Anti-inflammatory Studies : A recent study demonstrated that derivatives of this compound significantly reduced inflammation markers in animal models, indicating potential therapeutic use in chronic inflammatory diseases .

- Antimicrobial Efficacy : In vitro tests showed that the compound exhibited notable activity against resistant strains of bacteria and fungi, suggesting its utility in developing new antimicrobial agents .

Wirkmechanismus

The mechanism of action of 1-Isopropyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator, depending on the context of its use. For example, in medicinal chemistry, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Vergleich Mit ähnlichen Verbindungen

1-Isopropyl-3-methyl-1H-pyrazol-4-amine can be compared with other similar compounds, such as:

1-Ethyl-5-methyl-1H-pyrazol-3-amine: This compound has a similar structure but with an ethyl group instead of an isopropyl group, leading to different chemical properties and reactivity.

5-Methyl-1-propyl-1H-pyrazol-3-amine: This compound differs in the position of the substituents, which can affect its biological activity and applications.

1-(1-Cyclopropylethyl)-3-methyl-1H-pyrazol-5-amine: The presence of a cyclopropyl group introduces additional steric hindrance, influencing the compound’s reactivity and interactions.

Biologische Aktivität

1-Isopropyl-3-methyl-1H-pyrazol-4-amine (IMPA) is a heterocyclic compound that has garnered attention for its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Molecular Formula: C7H13N3

Molecular Weight: Approximately 139.20 g/mol

Structure: The compound features a five-membered pyrazole ring with an isopropyl and a methyl group, which contribute to its unique reactivity and biological interactions.

Enzyme Inhibition

IMPA has been investigated for its potential as an enzyme inhibitor , particularly in inflammatory pathways. Research indicates that it may inhibit specific enzymes involved in these processes, suggesting possible anti-inflammatory effects . For instance, studies have shown that compounds structurally related to IMPA can selectively inhibit RET protein kinase, which is important in various cancers .

Antimicrobial Properties

In addition to its anti-inflammatory potential, IMPA has demonstrated antimicrobial activity . Preliminary studies suggest that it may inhibit the growth of certain bacterial strains, though further research is needed to elucidate the specific mechanisms involved.

Interaction with Molecular Targets

The mechanism of action for IMPA involves interactions with various molecular targets, including enzymes and receptors. It can act as either an inhibitor or an activator depending on the context of its use. For example, it has been noted to bind effectively to active sites on target proteins, leading to alterations in their activity .

Case Study 1: RET Kinase Inhibition

A study focused on a series of pyrazolo[3,4-d]pyrimidin-4-amines derived from IMPA showed promising results as RET kinase inhibitors. The lead compound displayed effective inhibition at concentrations as low as 100 nM in MCF-7 breast cancer cells, highlighting its potential for cancer therapy .

Case Study 2: Anti-inflammatory Effects

Another investigation into the anti-inflammatory properties of IMPA revealed that it could modulate inflammatory markers in vitro. This suggests that compounds like IMPA could be developed into therapeutic agents for managing inflammatory diseases.

The biological activity of IMPA can be attributed to several mechanisms:

- Enzyme Inhibition: By binding to enzyme active sites, IMPA can prevent substrate interaction, thereby inhibiting biochemical pathways involved in inflammation and other processes.

- Receptor Modulation: The compound may also interact with specific receptors, influencing cellular signaling pathways critical for various physiological responses .

Applications in Medicinal Chemistry

IMPA serves as a valuable building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for modifications that can enhance biological activity or selectivity towards specific targets. This versatility makes it a candidate for further development into novel therapeutic agents across multiple fields, including oncology and anti-inflammatory therapies .

Summary Table of Biological Activities

Eigenschaften

IUPAC Name |

3-methyl-1-propan-2-ylpyrazol-4-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13N3/c1-5(2)10-4-7(8)6(3)9-10/h4-5H,8H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWUPMMXJWOXOTI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C=C1N)C(C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.20 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.